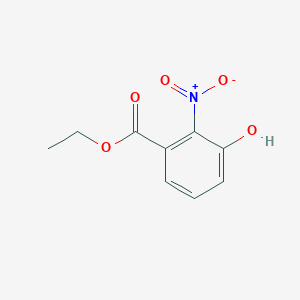
Ethyl 3-hydroxy-2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, featuring both a hydroxyl group and a nitro group on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-2-nitrobenzoate can be synthesized through the nitration of ethyl 3-hydroxybenzoate. The nitration process typically involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps for the purification of the product, such as recrystallization or distillation, to remove any impurities and obtain a high-purity compound.
化学反应分析
Types of Reactions: Ethyl 3-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups through reactions with appropriate reagents.
Esterification: The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Esterification: Acidic or basic hydrolysis conditions.
Major Products:
Reduction: Ethyl 3-amino-2-hydroxybenzoate.
Substitution: Depending on the substituent introduced, various derivatives of this compound.
Esterification: 3-hydroxy-2-nitrobenzoic acid and ethanol.
科学研究应用
Ethyl 3-hydroxy-2-nitrobenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving nitration and reduction reactions.
Biology: The compound’s derivatives may be explored for their biological activities, including potential antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 3-hydroxy-2-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ester group can be hydrolyzed, releasing the active carboxylic acid and alcohol, which can participate in further chemical reactions.
相似化合物的比较
Ethyl 3-hydroxy-2-nitrobenzoate can be compared with other nitrobenzoate derivatives:
Ethyl 4-hydroxy-3-nitrobenzoate: Similar structure but with different positioning of the hydroxyl and nitro groups, leading to different reactivity and applications.
Mthis compound: Similar compound with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
3-Hydroxy-2-nitrobenzoic acid: The free acid form, which lacks the ester group, leading to different solubility and reactivity.
属性
IUPAC Name |
ethyl 3-hydroxy-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(12)6-4-3-5-7(11)8(6)10(13)14/h3-5,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXWRQIFDGAONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2847674.png)
![6-{[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2847675.png)
![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2847676.png)
![7-(2-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847677.png)
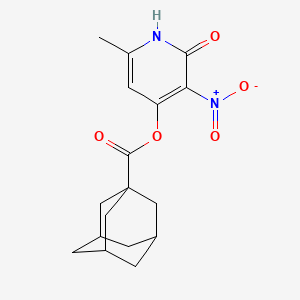

![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/new.no-structure.jpg)
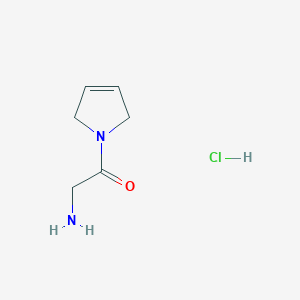
![N-ethyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2847683.png)
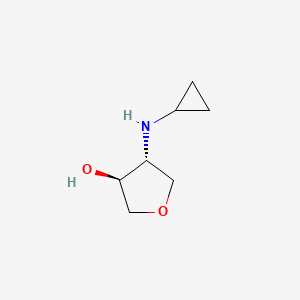
![2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2847690.png)
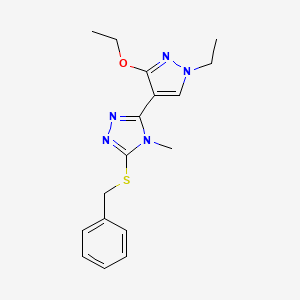

![1-(methylsulfonyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2847695.png)
